5-Ethyl-3,4-dimethylfuran-2(5H)-one, also known as a furanone compound, is a heterocyclic organic compound characterized by its unique structure and flavor profile. It is primarily recognized for its sweet, maple-like aroma, making it valuable in the food and fragrance industries. The compound is classified under the category of furanones, which are cyclic compounds containing a furan ring with a carbonyl group.
The compound can be synthesized through various chemical reactions involving simpler precursors. It is often derived from the reaction of ethyl acetoacetate and methyl vinyl ketone under specific conditions. This synthesis highlights its relevance in both synthetic organic chemistry and industrial applications.
5-Ethyl-3,4-dimethylfuran-2(5H)-one belongs to the class of furanones, which are known for their diverse biological activities and applications in flavoring and fragrance. It is classified as a flavoring agent due to its sweet taste reminiscent of maple syrup.
The synthesis of 5-Ethyl-3,4-dimethylfuran-2(5H)-one typically involves the following steps:
The cyclization process is crucial for forming the furan ring, which is essential for the structural integrity of the compound. The use of appropriate solvents and catalysts ensures high yield and purity during synthesis.
The molecular formula for 5-Ethyl-3,4-dimethylfuran-2(5H)-one is . Its structure features a five-membered furan ring with two methyl groups and one ethyl group attached to it.
5-Ethyl-3,4-dimethylfuran-2(5H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Ethyl-3,4-dimethylfuran-2(5H)-one largely depends on its interactions in biological systems. As a flavoring agent, it acts on taste receptors, eliciting sweet flavor profiles that enhance food products.
Research indicates that compounds like this furanone can influence sensory perception significantly due to their volatility and ability to bind with olfactory receptors.
The compound exhibits stability under normal conditions but can undergo various transformations depending on the reaction environment. Its reactivity profile makes it suitable for applications in both synthetic chemistry and flavor formulation.
5-Ethyl-3,4-dimethylfuran-2(5H)-one finds numerous applications in scientific fields:
The enzymatic formation of 5-ethyl-3,4-dimethylfuran-2(5H)-one remains incompletely characterized, but insights derive from studies on structurally analogous furanones in fruits and microorganisms. A critical step involves the cyclization and dehydration of linear precursor molecules, likely catalyzed by oxidoreductases and dehydratases. In strawberry, the biosynthesis of furaneol (a 3(2H)-furanone isomer) involves a key enone oxidoreductase (FaQR). This enzyme, with a molecular mass of 37 kDa and optimal activity at pH 7.0 and 37°C, catalyzes the reduction of an unstable intermediate (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) into furaneol using NADH as a cofactor (apparent Km for NADH = 30 μM) [1].
While a direct homolog for maple furanone biosynthesis hasn't been isolated, enzymatic O-methylation represents another crucial modification step observed in related compounds. O-Methyltransferases (OMTs) utilize S-adenosyl-L-methionine (SAM) as a methyl donor. For instance, strawberry possesses an OMT that methylates furaneol to form mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone). This enzyme has a native molecular mass of 80 kDa, optimal activity at pH 8.5 and 37°C, and an apparent Km for furaneol of 5 mM. Its activity increases significantly during fruit ripening, correlating with flavor compound accumulation [1]. Glycosyltransferases (UGTs) further modify furanones, converting them into non-volatile β-D-glucosides (e.g., furaneol-glucoside) or malonyl-glucosides for storage, potentially explaining transient pools of precursors relevant to maple furanone formation [1] [2].
Table 1: Key Enzymes Involved in Biosynthesis of Structurally Related Furanones
Enzyme | Source | Molecular Mass | Optimal pH | Optimal Temp (°C) | Substrate (Km) | Product | Citation |
---|---|---|---|---|---|---|---|
Enone Oxidoreductase (FaQR) | Strawberry (Fragaria spp.) | 37 kDa | 7.0 | 37 | D-Fructose-1,6-diphosphate (3.5 mM), NADH (30 μM) | Furaneol | [1] |
O-Methyltransferase (OMT) | Strawberry (Fragaria spp.) | 80 kDa | 8.5 | 37 | Furaneol (5 mM) | Mesifurane | [1] |
Glucosyltransferase (UGT) | Various plants | Variable (e.g., 50-55 kDa) | Variable | Variable | Furaneol/Sotolone/Maple furanone | β-D-Glucopyranosides | [2] |
Carbohydrate metabolism provides the essential carbon skeletons for 5-ethyl-3,4-dimethylfuran-2(5H)-one biosynthesis. Radiotracer studies using labeled sugars (e.g., D-[2-2H]-glucose, 14C-fructose) in fruit models like strawberry and arctic bramble have unequivocally demonstrated that the entire carbon chain of furaneol originates from D-fructose [1]. Specifically, D-fructose-6-phosphate is a pivotal precursor. Experiments with strawberry tissue cultures showed a 125% increase in furaneol accumulation when supplemented with D-fructose-6-phosphate, highlighting the metabolic flux through this intermediate [1].
The biosynthesis proceeds via phosphohexose isomerase-mediated conversion of D-glucose to D-fructose-6-phosphate, confirming its role as the primary entry point [1]. For the ethyl and methyl substituents characteristic of maple furanone, α-ketobutyric acid (derived from amino acid metabolism, particularly threonine degradation) and propanal are proposed direct precursors. The reaction between these compounds generates the 5-ethyl-4-methyl substituted furanone structure during thermal processing or potentially via enzymatic routes [2] [5]. While the complete enzymatic pathway in vivo remains to be fully elucidated, the dependence on hexose phosphate intermediates and specific short-chain aldehydes/acids derived from amino acid catabolism is well-supported.
Structurally, 5-ethyl-3,4-dimethylfuran-2(5H)-one (maple furanone), furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), and homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) share a common γ-hydroxy substituted furanone core but differ in alkyl side chains and ring substitution patterns. These differences significantly impact their biosynthesis and occurrence:
Enzymatic Conversion: Furaneol serves as a metabolic hub in strawberries. It can be enzymatically methylated (by OMT) to mesifurane or glucosylated (by UGTs) for storage. While maple furanone might undergo similar modifications (e.g., glucosylation by specific UGTs as demonstrated biotechnologically [2]), evidence for its direct derivation from furaneol or homofuraneol in vivo is lacking.
Occurrence: Furaneol and homofuraneol are widespread in fresh fruits (strawberry, raspberry, tomato, pineapple). Maple furanone is more prominent in fermented (beers, wines, soy sauce) and thermally processed (roasted coffee, cooked meats, hydrolyzed vegetable protein) products, suggesting different primary formation routes [1] [3] [7].
Table 2: Comparative Structural Features and Biosynthetic Origins of Key Furanones
Compound (Common Name) | Systematic Name | Core Structure | Key Substituents | Primary Biosynthetic Precursors | Common Occurrence |
---|---|---|---|---|---|
Furaneol | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 3(2H)-furanone | 2,5-dimethyl-4-hydroxy | D-Fructose-6-phosphate | Strawberry, Pineapple, Tomato |
Homofuraneol | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | 3(2H)-furanone | 2-methyl-5-ethyl-4-hydroxy | D-Ribulose-5-phosphate | Raspberry, Guava, Tomato |
5-Ethyl-3,4-dimethylfuran-2(5H)-one (Maple Furanone/Abhexon) | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | 2(5H)-furanone | 3-hydroxy-4-methyl-5-ethyl | α-Ketobutyric acid + Propanal; Carbohydrate Derivatives | Roasted Coffee, Soy Sauce, Blackberry, Maple Syrup |
While enzymatic pathways dominate in fresh produce, 5-ethyl-3,4-dimethylfuran-2(5H)-one is significantly formed through non-enzymatic pathways, prominently the Maillard reaction between amino acids and reducing sugars during thermal processing. This route is particularly important in foods like roasted coffee, cooked meats, soy sauce, and bread crust [5] [9].
The key mechanism involves the reaction of α-ketobutyric acid (derived from the degradation of amino acids like threonine or methionine) with propanal (a Strecker aldehyde from amino acids like alanine or via lipid oxidation). This condensation leads directly to the formation of the maple furanone structure [2] [5]. Model systems simulating meat flavor generation confirm that maple furanone is a character impact compound formed when cysteine-containing peptides (from enzymatic hydrolysates) react with reducing sugars (e.g., xylose) under heat [9]. Its contribution alongside other heterocycles (e.g., 2,5-dimethylpyrazine, 3-methylthiopropanal) defines the roasted, caramel, and meaty notes of processed foods.
The formation kinetics are influenced by pH, temperature, time, and precursor concentration. Unlike enzymatic biosynthesis which is stereospecific, the Maillard reaction typically produces racemic mixtures of maple furanone. While not detailed in the search results for this specific compound, furanones like furaneol are also known Maillard products (e.g., in wheat bread crust, beef broth), suggesting potential parallel thermal pathways for maple furanone formation from sugar fragmentation and recombination [1] [6] [9].
Table 3: Maillard Reaction Pathways for 5-Ethyl-3,4-dimethylfuran-2(5H)-one Formation
Precursor Class | Specific Precursors | Reaction Conditions | Key Intermediate/Step | Product Significance |
---|---|---|---|---|
Amino Acid Derivatives | α-Ketobutyric acid (from Thr/Met), Propanal (from Ala/oxidation) | Heating (>100°C), Low-mid moisture | Aldol Condensation followed by Cyclization/Dehydration | Primary pathway in soy sauce, HVP, roasted coffee |
Sugar-Amino Acid Pairs | Cysteine-Reducing Sugar (e.g., Xylose) | Heating (110-150°C), Maillard reaction | Strecker Degradation, Sugar Fragmentation | Formation in meat flavor systems (e.g., Agrocybe aegerita hydrolysate MRPs) [9] |
Peptide Hydrolysates | Peptides (Cys-rich), Xylose/C6 sugars | Thermal reaction (e.g., 115°C, 60-90 min) | Complex Maillard/Strecker pathways generating multiple reactive intermediates | Key contributor to "roasted" and "meaty" flavor complexity in processed foods |
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